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molecular formula C9H9FO4 B8611170 Methyl 5-fluoro-4-hydroxy-2-methoxybenzoate

Methyl 5-fluoro-4-hydroxy-2-methoxybenzoate

Cat. No. B8611170
M. Wt: 200.16 g/mol
InChI Key: ZQZOTQJXQGOAIX-UHFFFAOYSA-N
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Patent
US05756497

Procedure details

Methyl 4-hydroxy-2-methoxybenzoate (10 g, 55 mmol) from step 3 above and 1-fluoro-3,5-dichloropyridinium trifluoromethanesulfonate (21 g, 66 mmol) were refluxed in dichloromethane (250 mL) for 48 h. The solution was washed with 5% aqueous citric acid (250 mL) and the organic phase was dried (MgSO4), filtered, and the solvent was removed under reduced pressure. The residue was purified by pressurized silica gel column chromatography using 99:1 CH2Cl2 :MeOH as eluant. Crystallization from ether gave methyl 5-fluoro-4-hydroxy-2-methoxybenzoate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.[F:14]C(F)(F)S([O-])(=O)=O.F[N+]1C=C(Cl)C=C(Cl)C=1>ClCCl>[F:14][C:11]1[C:2]([OH:1])=[CH:3][C:4]([O:12][CH3:13])=[C:5]([CH:10]=1)[C:6]([O:8][CH3:9])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC(=C(C(=O)OC)C=C1)OC
Name
Quantity
21 g
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.F[N+]1=CC(=CC(=C1)Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with 5% aqueous citric acid (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by pressurized silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
Crystallization from ether

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=CC(=C(C(=O)OC)C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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